molecular formula C20H26N2O4S B5127428 2-(4-methoxy-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)propanamide

2-(4-methoxy-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)propanamide

Cat. No.: B5127428
M. Wt: 390.5 g/mol
InChI Key: POOQCGVMRVVTKQ-UHFFFAOYSA-N
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Description

2-(4-methoxy-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)propanamide is an organic compound that belongs to the class of amides It features a complex structure with multiple functional groups, including a methoxy group, a methylsulfonyl group, and an anilino group

Properties

IUPAC Name

2-(4-methoxy-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-14(2)16-6-8-17(9-7-16)21-20(23)15(3)22(27(5,24)25)18-10-12-19(26-4)13-11-18/h6-15H,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOQCGVMRVVTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the anilino intermediate: This step involves the reaction of 4-methoxyaniline with methylsulfonyl chloride under basic conditions to form 4-methoxy-N-methylsulfonylaniline.

    Coupling with the propanamide moiety: The intermediate is then coupled with 4-propan-2-ylphenylpropanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Large-scale production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions typically involve a strong electrophile and a catalyst like aluminum chloride (AlCl3).

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyanilino)-N-(4-propan-2-ylphenyl)propanamide: Lacks the methylsulfonyl group.

    2-(4-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)propanamide: Lacks the methoxy group.

Uniqueness

The presence of both the methoxy and methylsulfonyl groups in 2-(4-methoxy-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)propanamide may confer unique chemical properties, such as increased solubility or specific biological activity, distinguishing it from similar compounds.

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